Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Synthetic Intermediate Quality Control Reproducibility

Choose this 3-fluoro benzoate for its unique 4-(1-cyanocyclopropyl) substitution—delivering distinct electronic/steric properties unavailable from non-fluorinated or 2-fluoro analogs. Key intermediate in Syngenta patent US20250243169A1. ≥98% purity reduces downstream purification. Low CYP3A4 inhibition (IC50 20 μM) cuts ADME-Tox attrition risk for CNS/chronic disease programs. The rigid cyanocyclopropyl-fluorine architecture enables unique dielectric/mechanical properties for advanced polymer research. Order now for selective functionalization advantages.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Cat. No. B8137891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2(CC2)C#N)F
InChIInChI=1S/C12H10FNO2/c1-16-11(15)8-2-3-9(10(13)6-8)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3
InChIKeyNKAPGXKZYDZXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate: A Differentiated Intermediate for Targeted Molecular Synthesis


Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS 1314772-98-9) is a benzoate ester featuring a 1-cyanocyclopropyl group at the 4-position and a fluorine atom at the 3-position of the aromatic ring . This structure is a key intermediate in the synthesis of biologically active compounds, including antiparasitic agents . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from close analogs, making it a critical building block in medicinal chemistry and agrochemical research [1].

Why Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


The 3-fluoro substitution in Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is not a trivial modification. The fluorine atom alters the electron density of the aromatic ring, impacting reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Compared to its non-fluorinated analog (Methyl 4-(1-cyanocyclopropyl)benzoate) [1] or its 2-fluoro regioisomer , the 3-fluoro derivative exhibits a different reactivity profile and potentially altered metabolic stability and target binding in downstream applications. Simply substituting a generic, less substituted benzoate would fail to replicate the specific steric and electronic environment required for successful synthesis of the intended advanced intermediates, as highlighted in Syngenta's recent patent applications for related cyanocyclopropyl arene intermediates [2].

Quantitative Differentiation of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate vs. Analogs


High Purity (98%) vs. Non-Fluorinated Analog (95%) Enables More Reproducible Synthesis

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is commercially available with a certified purity of 98% from major suppliers , compared to 95% for the non-fluorinated analog Methyl 4-(1-cyanocyclopropyl)benzoate [1]. This 3% absolute difference in purity translates to fewer impurities and more predictable yields in multi-step syntheses, a critical factor for industrial process development.

Synthetic Intermediate Quality Control Reproducibility

Low CYP3A4 Inhibition (IC50 > 20 μM) Suggests Reduced Drug-Drug Interaction Liability vs. Other Fluorinated Building Blocks

In a human liver microsome assay, Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate exhibited an IC50 of 20 μM for inhibition of CYP3A4 [1]. While direct comparator data for the closest analogs is unavailable, this value is significantly higher (i.e., less potent inhibition) than many fluorinated aromatic compounds used as building blocks, which often show IC50 values in the low micromolar to nanomolar range . This suggests a lower potential for CYP-mediated drug-drug interactions for molecules derived from this intermediate.

Drug Metabolism ADME-Tox CYP3A4

Unique Electronic Profile: Fluorine's -I and +M Effects Differentiate from Chloro and Bromo Analogs

The 3-fluoro substituent imparts a unique combination of strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+M effect) to the aromatic ring. This dual electronic influence differentiates it from the 3-chloro and 3-bromo analogs, which have weaker -I effects and negligible +M effects . While quantitative Hammett constants are not directly reported for this specific scaffold, the fluorine atom's σ_m value is +0.34 (compared to +0.37 for Cl and +0.39 for Br), with a σ_p+ value of -0.07 (versus +0.11 for Cl and +0.15 for Br), reflecting its unique ability to stabilize positive charge development in electrophilic aromatic substitution reactions.

Medicinal Chemistry SAR Physicochemical Properties

Optimal Use Cases for Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate Based on Differentiated Evidence


Synthesis of High-Value Agrochemical Intermediates

As a key intermediate in the Syngenta patent (US20250243169A1) for cyanocyclopropyl arenes [1], this compound is specifically designed for the efficient, single-step preparation of advanced agrochemical building blocks. Its high purity (98%) minimizes purification steps in large-scale synthesis, while its unique electronic profile enables selective functionalization that would be inefficient with chloro or bromo analogs .

Medicinal Chemistry: Scaffold for Low CYP Liability Drug Candidates

For medicinal chemistry programs targeting central nervous system or chronic indications, where minimizing drug-drug interactions is paramount, this intermediate offers a significant advantage. Its low CYP3A4 inhibition (IC50 20 μM) [2] reduces the risk of attrition due to ADME-Tox issues, making it a more attractive starting material than many similarly substituted building blocks.

Materials Science: Fluorinated Monomer for Specialty Polymers

The combination of a rigid cyanocyclopropyl group and a fluorine atom creates a monomer with potential for unique dielectric or mechanical properties. The 3-fluoro substitution pattern, compared to the 2-fluoro isomer , offers a different vector for polymerization and can influence the final material's hydrophobicity and thermal stability.

Chemical Biology: Probe Development Requiring Precise Electronic Tuning

In chemical probe design, the exact electronic environment of the aryl ring can dictate binding affinity and selectivity. The 3-fluoro derivative's unique Hammett profile (negative σ_p+) allows for fine-tuning of π-stacking and electrostatic interactions with protein targets, an advantage not offered by non-fluorinated or 2-fluoro regioisomers.

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